molecular formula C12H13N3 B1431124 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine CAS No. 1246553-54-7

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Cat. No. B1431124
M. Wt: 199.25 g/mol
InChI Key: NZEGJHAUPSTRJY-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound with interesting biological properties . It has a molecular weight of 199.25 and a molecular formula of C12H13N3 .


Synthesis Analysis

The synthesis of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is represented by the formula C12H13N3 .

Scientific Research Applications

Synthesis of Derivatives and Complex Compounds

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine has been explored in the synthesis of various derivatives and complex compounds. Elnagdi et al. (1981) demonstrated its use in creating pyrazolo[1,5-c]-1,2,4-triazines, pyrazolo[1,5-a]-1,3,5-triazines, and pyrazolo[1,5-a]pyrimidines through reactions with active methylene reagents and β-naphthol (Elnagdi, Zayed, Khalifa, & Ghozlan, 1981). This showcases its versatility in synthesizing a range of heterocyclic compounds with potential applications in medicinal chemistry.

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Further, Elnagdi, Fleita, and Elmoghayar (1975) synthesized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives using β-cyanoethylhydrazine, highlighting its utility in creating pyrimidine derivatives with potential biological significance (Elnagdi, Fleita, & Elmoghayar, 1975).

Development of Novel Heterocycles

Tsizorik et al. (2018) elaborated on its role in forming derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings, demonstrating its contribution to the development of novel heterocycles with diverse applications (Tsizorik et al., 2018).

Anticancer and Antioxidant Activities

In the realm of pharmacology, some derivatives of 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine have been investigated for their potential anticancer and antioxidant activities. Abdellatif et al. (2014) explored the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives on human breast adenocarcinoma cell lines, indicating possible applications in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014). Similarly, Kaushik, Kumar, and Kumar (2016) synthesized derivatives exhibiting significant antioxidant and antidiabetic activities, highlighting their potential in managing oxidative stress and diabetes (Kaushik, Kumar, & Kumar, 2016).

Electrochemical Properties

In the field of material sciences, derivatives of this compound have been studied for their electrochemical properties. For instance, Ma et al. (2015) synthesized imidazole/pyrene/pyrazine centered compounds, observing acidichromism and near-infrared electrochromism, which could be useful in developing electrochromic materials and devices (Ma, Feng, Zhao, Chang, & Huang, 2015).

properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h1-5,8,13H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEGJHAUPSTRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Guirado, M Vera, B Martiz, F Ródenas… - Journal of …, 2023 - Wiley Online Library
New efficient synthetic methods in pyrazoline and pyrazolopyrazine chemistry have been developed starting from 2,2‐dichlorovinylacetophenones 1, which were sequentially …
Number of citations: 0 onlinelibrary.wiley.com
ES Reckzeh, G Karageorgis, M Schwalfenberg… - Cell chemical …, 2019 - cell.com
Cancer cells sustain growth by altering their metabolism to accelerated aerobic glycolysis accompanied by increased glucose demand and employ glutamine as additional nutrient …
Number of citations: 97 www.cell.com

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